![molecular formula C12H16ClN3O2 B1448368 Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate CAS No. 1227954-55-3](/img/structure/B1448368.png)
Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate
Overview
Description
“Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate” is an organic compound that belongs to the isonicotinate family. It has a CAS Number of 1227954-92-8 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate” is C12H16ClN3O2 . Its molecular weight is 269.73 g/mol. The InChI Code is 1S/C11H14ClN3O2/c1-17-11(16)8-6-9(12)14-10(7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate” is a solid at ambient temperature . It has a boiling point of 72-74°C .Scientific Research Applications
Molecular Structure and Vibrational Spectra
- Conformational Stability and Vibrational Spectra : An in-depth study of the conformational stability and vibrational spectra of a closely related molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, was conducted using Hartree-Fock and Density Function Theory methods. This study revealed insights into the molecular geometry and vibrational frequencies in the ground state, essential for understanding the physical and chemical properties of similar compounds including Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate (Taşal & Kumalar, 2010).
Structural Characterization
- Structural Analysis of Related Compounds : The structural characterization of similar compounds, such as 2-[(4-phenylpiperazin-1-yl)ethyl]- and 2-[(4-methylpiperazin-1-yl)methyl]-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-ones, provides valuable information on molecular packing influenced by hydrogen bonds and π…π interactions. This information can be extrapolated to understand the structural behavior of Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate (Karczmarzyk & Malinka, 2008).
Synthesis of Derivatives
- Synthesis of Benzo and Thieno Derivatives : A study on the synthesis of derivatives like 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene and 2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1]benzazepine derivatives provides insights into the chemical synthesis pathways that could be applicable for Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate (Kohara et al., 2002).
Biological Evaluation
- Antimycobacterial Activity Assessment : The synthesis and evaluation of compounds like 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole for activity against Mycobacterium tuberculosis highlight the potential of structurally similar compounds, including Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate, in antimicrobial research (Biava et al., 2008).
Electrochemical and Magnetic Properties
- Spectral, Electrochemical, and Magnetic Studies : Research on new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands containing 4-methylpiperazin-1-yl groups provides valuable information on the electrochemical and magnetic properties that could be relevant for Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Mechanism of Action
The mechanism of action of “Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate” is not specified in the search results. It’s worth noting that related compounds, such as 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), are used in the treatment of schizophrenia and related psychoses .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
methyl 2-chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-15-3-5-16(6-4-15)11-8-9(12(17)18-2)7-10(13)14-11/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEZNWDIOCXQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=C2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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